N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15988855
InChI: InChI=1S/C10H11NO2/c1-11-10(12)8-2-3-9-7(6-8)4-5-13-9/h2-3,6H,4-5H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

CAS No.:

Cat. No.: VC15988855

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
Standard InChI InChI=1S/C10H11NO2/c1-11-10(12)8-2-3-9-7(6-8)4-5-13-9/h2-3,6H,4-5H2,1H3,(H,11,12)
Standard InChI Key JUHNCYYASNITKR-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=CC2=C(C=C1)OCC2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-Methyl-2,3-dihydro-1-benzofuran-5-carboxamide has a molecular weight of 177.20 g/mol and the IUPAC name N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₂
Canonical SMILESCNC(=O)C₁=CC₂=C(C=C₁)OCC₂
PubChem CID2821706 (Vulcanchem), 42924678
Boiling Point/DensityNot reported

The benzofuran core consists of a benzene ring fused to a dihydrofuran moiety, with a carboxamide group at the 5-position and a methyl group on the nitrogen .

Stereochemical Considerations

The compound’s dihydrofuran ring introduces chirality, though specific enantiomeric data are absent in available literature. Analogous dihydrobenzofurans, such as (2R)-5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide, highlight the pharmacological impact of stereochemistry .

Synthesis and Chemical Reactivity

Palladium-Catalyzed Cyclization

Benzofuran derivatives are often synthesized via palladium-catalyzed tandem cyclization/cross-coupling reactions. For example, 3,3-disubstituted dihydrobenzofurans are produced from bromoalkene precursors using colloidal palladium nanoparticles .

Example Reaction (from ):

Phenol + 3-Bromo-2-methylpropenePd, K₂CO₃Dihydrobenzofuran intermediateSuzuki CouplingTarget compound\text{Phenol + 3-Bromo-2-methylpropene} \xrightarrow{\text{Pd, K₂CO₃}} \text{Dihydrobenzofuran intermediate} \xrightarrow{\text{Suzuki Coupling}} \text{Target compound}

Copper-Mediated Approaches

Copper iodide facilitates the coupling of o-hydroxyaldehydes with alkynes in deep eutectic solvents, yielding benzofurans in 70–91% yields . This method emphasizes eco-friendly solvents and microwave-assisted optimization.

Biological Activities and Mechanisms

Receptor Affinity and Selectivity

Dihydrobenzofuran derivatives exhibit affinity for histamine H₃ receptors (H₃R) and cannabinoid receptors . For instance, 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methylpiperazine shows H₃R binding (Kᵢ = 12 nM) . While direct data on N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide are lacking, its structural similarity suggests potential receptor interactions.

CompoundTargetIC₅₀/EC₅₀Cell Line
MCC1019PLK116.4 μMA549 (lung)
Compound 9mTORC10.46 μMSQ20B

Applications in Drug Development

Anti-Inflammatory Agents

Benzofurans suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB pathway inhibition . Methyl 2,3-dihydrobenzofuran-5-carboxylate, a structural analog, reduces inflammation in murine models.

Central Nervous System (CNS) Therapeutics

H₃R antagonists derived from dihydrobenzofurans improve cognitive function in Alzheimer’s models . Enantiomerically pure analogs (e.g., compounds 33 and 34) show enhanced blood-brain barrier penetration .

Research Gaps and Future Directions

Pharmacokinetic Profiling

Current data lack ADME (absorption, distribution, metabolism, excretion) parameters. In silico predictions using tools like SwissADME could prioritize analogs for in vivo testing.

Targeted Synthesis of Enantiomers

Chiral resolution techniques (e.g., Cyclobond DMP columns) are critical for isolating active enantiomers . For N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide, enantiomeric purity could dictate receptor selectivity.

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